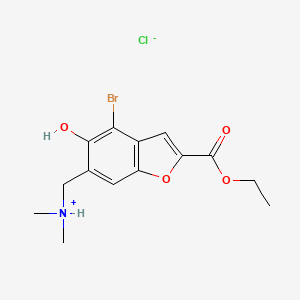
2-Benzofurancarboxylic acid, 4-bromo-6-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzofurancarboxylic acid, 4-bromo-6-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, hydrochloride is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a benzofuran ring, a bromine atom, a dimethylamino group, and a hydroxy group. The ethyl ester and hydrochloride components further modify its chemical properties, making it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofurancarboxylic acid, 4-bromo-6-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, hydrochloride typically involves multiple steps. One common method includes the bromination of benzofuran, followed by the introduction of the dimethylamino group through a Mannich reaction. The hydroxy group is then added via a hydroxylation reaction. Finally, the ethyl ester is formed through esterification, and the hydrochloride salt is prepared by reacting the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized to improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzofurancarboxylic acid, 4-bromo-6-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as a nitro or amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
2-Benzofurancarboxylic acid, 4-bromo-6-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Benzofurancarboxylic acid, 4-bromo-6-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The bromine atom and hydroxy group may also play a role in the compound’s binding affinity and specificity. The overall effect of the compound depends on its ability to alter the function of its molecular targets, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-fluorophenol: Similar in structure but lacks the benzofuran ring and dimethylamino group.
4-Bromo-6-nitro-2-benzofuran-1(3H)-one: Contains a benzofuran ring and bromine atom but has a nitro group instead of a dimethylamino group.
Uniqueness
2-Benzofurancarboxylic acid, 4-bromo-6-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzofuran ring, bromine atom, dimethylamino group, hydroxy group, ethyl ester, and hydrochloride salt makes it a versatile compound with diverse applications in research and industry.
Propiedades
Número CAS |
65919-89-3 |
|---|---|
Fórmula molecular |
C14H17BrClNO4 |
Peso molecular |
378.64 g/mol |
Nombre IUPAC |
(4-bromo-2-ethoxycarbonyl-5-hydroxy-1-benzofuran-6-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C14H16BrNO4.ClH/c1-4-19-14(18)11-6-9-10(20-11)5-8(7-16(2)3)13(17)12(9)15;/h5-6,17H,4,7H2,1-3H3;1H |
Clave InChI |
LCDXCJSOHGXSFD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(O1)C=C(C(=C2Br)O)C[NH+](C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


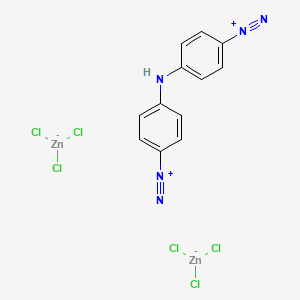
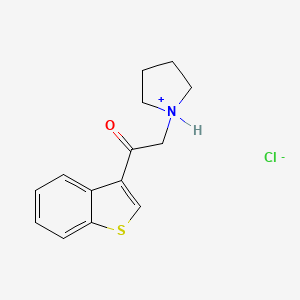
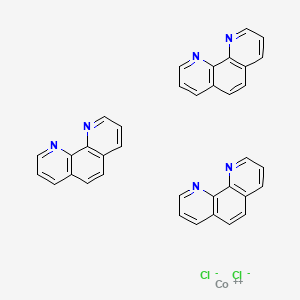

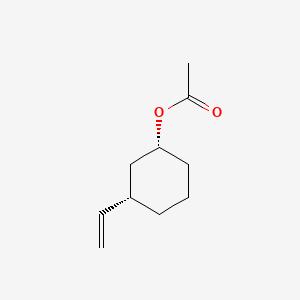
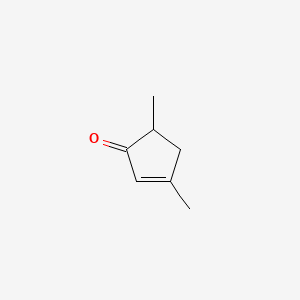
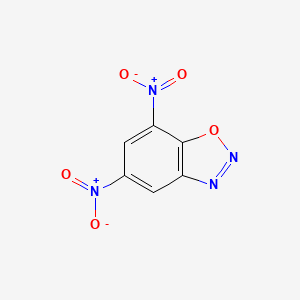
![9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-diphenylphenyl]-3,6-diphenylcarbazole](/img/structure/B13776178.png)
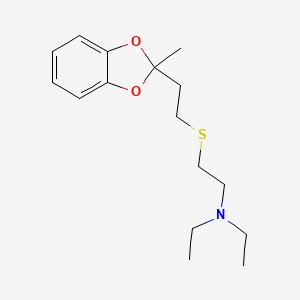
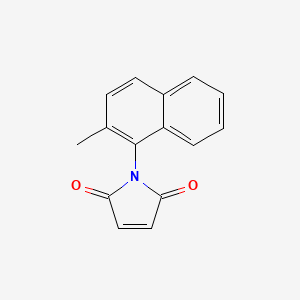
![10-[4-[5-(4-Phenoxazin-10-ylphenyl)-4-phenyl-1,2,4-triazol-3-yl]phenyl]phenoxazine](/img/structure/B13776195.png)
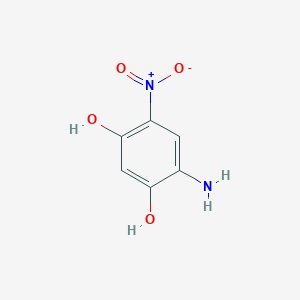

![2,6,7-Trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B13776223.png)
